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molecular formula C8H9BrFN B3259904 2-(4-Bromo-2-fluorophenyl)ethanamine CAS No. 325163-35-7

2-(4-Bromo-2-fluorophenyl)ethanamine

Cat. No. B3259904
M. Wt: 218.07 g/mol
InChI Key: QXHWJCUUMKYSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995269B2

Procedure details

4-Bromo-2-fluoronitro styrene (1 equivalent) in THF (0.2 M) was cooled to 0° C. and treated with 1.0 M BH3 in THF (5 equivalents). The reaction was heated to reflux overnight. The reaction was cooled to 0° C. and quenched with H2O then 1 N HCl until a pH of about 2 was achieved. The reaction was stirred for 30 minutes at room temperature and then extracted with ether (3×). The aqueous layer was made basic with 5% NaOH solution. The aqueous layer was then extracted into ether (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to give crude 2-(4-bromo-2-fluorophenyl)ethylamine. Purification by flash chromatography eluting with 2%-5%-10% MeOH/CH2Cl2 gradients containing 1% concentrated ammonia afforded the desired compound. MS m/z 219.8 (M+H).
Name
4-Bromo-2-fluoronitro styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][N+:8]([O-])=O)=[C:4]([F:13])[CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][CH2:7][NH2:8])=[C:4]([F:13])[CH:3]=1

Inputs

Step One
Name
4-Bromo-2-fluoronitro styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C[N+](=O)[O-])C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 1.0 M
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted into ether (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude 2-(4-bromo-2-fluorophenyl)ethylamine
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with 2%-5%-10% MeOH/CH2Cl2 gradients
ADDITION
Type
ADDITION
Details
containing 1% concentrated ammonia

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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